N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
Description
N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a heterocyclic organic compound characterized by a fused bicyclic pyrazolo-pyridine core, a cyclopentane ring, and a methylsulfanylphenyl carboxamide substituent. Its structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly in kinase inhibition or GPCR modulation. The compound’s synthesis typically involves multi-step reactions, including cyclization, coupling, and functionalization, with structural verification relying on techniques like X-ray crystallography (e.g., SHELX software for refinement ) and NMR spectroscopy .
Properties
Molecular Formula |
C20H22N4OS |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C20H22N4OS/c1-12(2)24-19-16(11-21-24)18(15-8-5-9-17(15)23-19)20(25)22-13-6-4-7-14(10-13)26-3/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,22,25) |
InChI Key |
WHMACRLETOFPNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NC4=CC(=CC=C4)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[4,3-e]pyridine core, followed by the introduction of the cyclopentane ring and the attachment of the methylsulfanylphenyl and propan-2-yl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize efficiency and minimize costs. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques. The choice of solvents and reagents is also critical to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:
- Antidepressant and Anxiolytic Effects : Preliminary studies suggest that the compound may possess anxiolytic and antidepressant properties. In vivo studies have shown significant behavioral changes in animal models when administered this compound, indicating its potential role in treating mood disorders .
- Antimicrobial Activity : Research has demonstrated that derivatives of pyrazolo compounds, including this one, exhibit antimicrobial properties. The compound was tested against various bacterial strains, showing promising results in inhibiting growth .
- Cytotoxicity : The compound's structure suggests potential cytotoxic effects against cancer cell lines. Studies utilizing molecular docking have indicated that it may interact with specific targets involved in cancer progression, warranting further investigation into its anticancer properties .
Case Studies and Findings
Several studies have documented the applications and effects of this compound:
- Study on Antidepressant Activity : A study published in a peer-reviewed journal assessed the antidepressant-like effects of the compound in rodent models. Results indicated a significant reduction in depressive behaviors when compared to control groups .
- Antimicrobial Screening : In another study focusing on antimicrobial activity, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed effective inhibition at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics .
- Molecular Docking Studies : Computational studies using molecular docking simulations revealed that the compound interacts favorably with enzymes involved in cancer metabolism. This suggests a mechanism through which it may exert cytotoxic effects on tumor cells .
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a pyrazolo-pyridine scaffold with analogs such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ). Key differences include:
- Core structure : The target compound features a cyclopenta[b]pyrazolo[4,3-e]pyridine system, whereas Example 53 contains a pyrazolo[3,4-d]pyrimidine fused to a chromene ring.
- Substituents : The methylsulfanylphenyl group in the target compound contrasts with the fluorophenyl and benzamide groups in Example 53.
- Solubility : The propan-2-yl group in the target compound enhances lipophilicity compared to the isopropylbenzamide in Example 53.
NMR studies of analogous compounds (e.g., rapamycin derivatives) reveal that substituent positioning alters chemical shifts in specific regions (e.g., protons near sulfur or fluorine atoms), enabling precise structural differentiation .
Physicochemical Properties
Research Findings and Implications
- Structural Analysis: NMR and X-ray data confirm that minor substituent changes (e.g., methylsulfanyl vs. fluoro groups) significantly alter electronic environments and bioactivity .
- Lumping Strategies : Compounds with similar cores (e.g., pyrazolo-pyridines) are often grouped in computational models to predict reactivity or toxicity, though substituent-specific effects require individual validation .
- SHELX Refinement : Critical for resolving stereochemical details in analogs, ensuring accurate structure-activity relationship (SAR) studies .
Biological Activity
N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide, often referred to as compound AM-694, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of AM-694 is , and it features a complex structure comprising a tetrahydrocyclopenta[b]pyrazolo framework. The presence of a methylsulfanyl group and a propan-2-yl substituent contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 286.37 g/mol |
| CAS Number | 1179446-69-5 |
| Chemical Formula | C₁₆H₂₂N₄O |
Antimicrobial Activity
Research indicates that AM-694 exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown activity comparable to conventional antibiotics in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
AM-694 has also been evaluated for its anticancer potential. Studies have indicated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported that AM-694 inhibited cell proliferation in human breast cancer cells (MCF-7) by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary findings suggest that AM-694 may act as a serotonin receptor antagonist, specifically targeting the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation. This activity could position AM-694 as a candidate for further research in treating neurodegenerative diseases .
The mechanisms underlying the biological activities of AM-694 are multifaceted:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell lysis.
- Anticancer Mechanism : It triggers apoptosis via intrinsic pathways by increasing ROS levels and activating caspases.
- Neuropharmacological Mechanism : By antagonizing the 5-HT6 receptor, AM-694 may modulate neurotransmitter release and influence synaptic plasticity.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, AM-694 was tested against multiple strains of bacteria using agar diffusion methods. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like ciprofloxacin .
Case Study 2: Cancer Cell Line Study
In another study focusing on cancer cells, MCF-7 cells treated with AM-694 showed a reduction in viability by over 50% at concentrations of 10 µM after 48 hours. Flow cytometry analysis revealed increased early apoptosis rates compared to untreated controls .
Q & A
Q. What synthetic routes are recommended for N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : A reflux-based approach using propionic anhydride under argon, followed by extraction with chloroform and purification via oxalic acid precipitation, is a validated method for analogous compounds (e.g., 79.9% yield in a structurally related synthesis). Key steps include inert atmosphere control, extended reflux durations (12 hours), and careful pH adjustments during basification . Yield optimization may involve adjusting stoichiometry, solvent selection (e.g., 2-propanol for crystallization), and temperature gradients during reflux.
Q. Which analytical techniques are critical for validating the structural integrity and purity of this compound?
- Methodological Answer : Multimodal characterization is essential:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry (e.g., aromatic protons at 7.40–7.24 ppm, methylsulfanyl group identification) .
- GC/MS : Validate molecular weight (e.g., calculated vs. observed m/z 380) and detect fragmentation patterns .
- Chromatography : High-performance liquid chromatography (HPLC) with columns like Chromolith® or Purospher® STAR ensures purity assessment (>98%) .
Advanced Research Questions
Q. How can computational methods predict optimal reaction conditions or pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations, combined with reaction path search algorithms (e.g., ICReDD’s framework), enable in silico prediction of energetically favorable pathways. For example, density functional theory (DFT) can model transition states for cyclopenta-pyrazolo ring formation. Computational screening of solvents, catalysts, and substituent effects reduces trial-and-error experimentation . Feedback loops integrating experimental data (e.g., NMR or GC/MS results) refine computational models iteratively .
Q. What strategies address contradictory biological activity data observed across studies involving this compound?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate variability .
- Structural Analog Analysis : Compare activity trends with analogs (e.g., methylsulfanyl vs. methoxy substitutions) to identify pharmacophore sensitivity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from disparate studies, controlling for confounding variables like solvent residues or isomer impurities .
Q. How can Design of Experiments (DoE) improve the efficiency of synthesizing or modifying this compound?
- Methodological Answer :
- Factorial Designs : Systematically vary parameters (e.g., temperature, catalyst loading, reaction time) to identify critical yield determinants. For example, a 2 factorial design could optimize propionic anhydride stoichiometry and reflux duration .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. cyclization efficiency) to pinpoint optimal conditions .
- Taguchi Methods : Minimize variability in scale-up processes by robustly tuning factors like mixing speed or argon flow rate .
Methodological Best Practices
Q. What interdisciplinary approaches enhance the development of derivatives or analogs of this compound?
- Methodological Answer :
- Hybrid Synthesis-Computation Workflows : Combine automated synthesis platforms (e.g., flow chemistry) with machine learning to prioritize high-yield derivatives .
- Structural Biology Integration : Use X-ray crystallography or cryo-EM to map binding interactions, guiding rational modifications (e.g., methylsulfanyl group positioning for target affinity) .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to detect intermediates and adjust conditions dynamically during scale-up .
- Membrane Separation : Optimize purification using nanofiltration or reverse osmosis to isolate the product from byproducts efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
